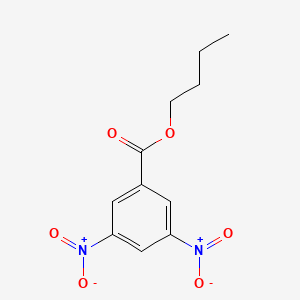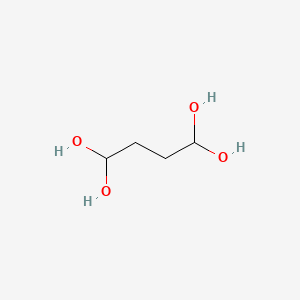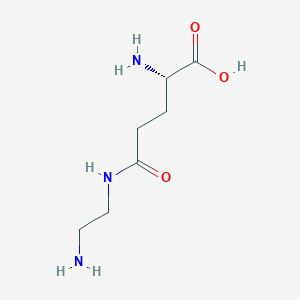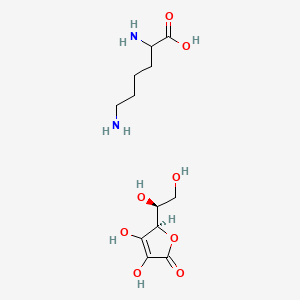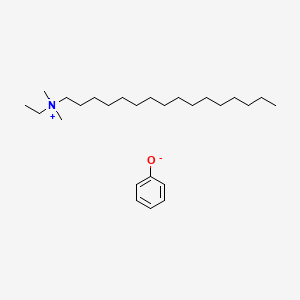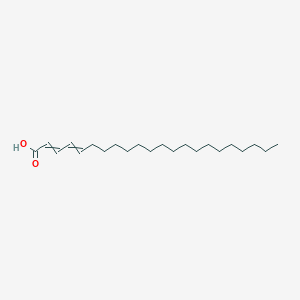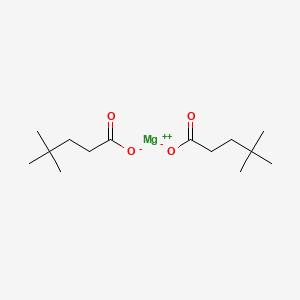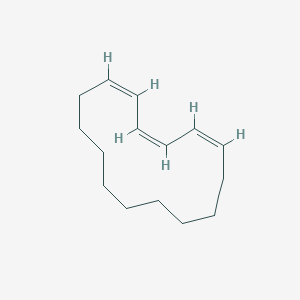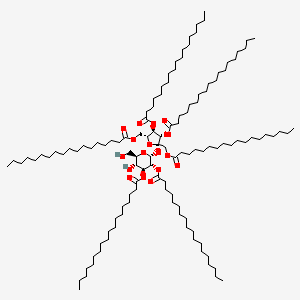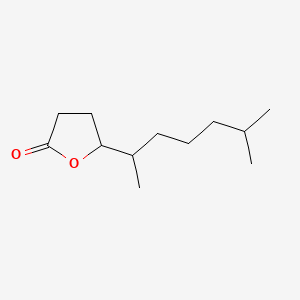
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one: is an organic compound with the molecular formula C15H28O2. It is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated. This compound is notable for its unique structural features, which include a dihydrofuran ring substituted with a 1,5-dimethylhexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 1,5-Dimethylhexyl Group: The furan ring is then substituted with a 1,5-dimethylhexyl group. This can be accomplished through Friedel-Crafts alkylation, where the furan ring reacts with 1,5-dimethylhexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: Furanones, carboxylic acids
Reduction: Saturated dihydrofuran derivatives
Substitution: Halogenated or nitrated furan derivatives
Aplicaciones Científicas De Investigación
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,5-Dimethylhexyl)furan-2(3H)-one
- 5-(1,5-Dimethylhexyl)tetrahydrofuran-2(3H)-one
- 5-(1,5-Dimethylhexyl)oxolan-2-one
Uniqueness
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of a partially saturated furan ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
85665-83-4 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
5-(6-methylheptan-2-yl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-9(2)5-4-6-10(3)11-7-8-12(13)14-11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
QHIZATOHFPWJAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



